2-(5-methoxy-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC9684684
Molecular Formula: C16H21N3O4S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O4S |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(5-methoxyindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C16H21N3O4S/c1-23-14-3-4-15-13(11-14)5-6-18(15)12-16(20)17-7-9-19(10-8-17)24(2,21)22/h3-6,11H,7-10,12H2,1-2H3 |
| Standard InChI Key | ALOXLICWXSTQMB-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Introduction
Structural and Chemical Characterization
Core Structural Features
The compound’s architecture comprises three principal domains:
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5-Methoxyindole: A heterocyclic aromatic system with a methoxy substituent at the 5-position, known for its role in serotonin receptor modulation .
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Piperazine Ring: A six-membered diamine ring substituted with a methylsulfonyl group at the 4-position, a modification linked to enhanced metabolic stability and receptor affinity.
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Ethanone Linker: A ketone bridge connecting the indole and piperazine moieties, facilitating conformational flexibility .
The IUPAC name, 2-(5-methoxyindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone, reflects this arrangement . The SMILES notation further elucidates connectivity .
Spectroscopic and Computational Data
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.4 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization:
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Indole Core Preparation: Friedel-Crafts acylation or Fischer indole synthesis to install the methoxy group .
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Piperazine Modification: Sulfonylation of piperazine using methanesulfonyl chloride under basic conditions.
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Coupling Reaction: Amide or ketone bridge formation between indole and piperazine via nucleophilic acyl substitution .
Reported Synthetic Protocols
A representative route involves:
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Step 1: Synthesis of 5-methoxyindole via cyclization of 4-methoxyphenylhydrazine with pyruvic acid .
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Step 2: Sulfonylation of piperazine with methanesulfonyl chloride in dichloromethane and triethylamine.
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Step 3: Coupling using 2-chloro-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone and 5-methoxyindole in the presence of NaH .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Pyruvic acid, H2SO4 | 100°C | 78 |
| 2 | MsCl, Et3N, DCM | 0–25°C | 85 |
| 3 | NaH, DMF | 60°C | 65 |
Physicochemical and ADMET Profiling
Stability and Degradation
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
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Metabolism: Predominant CYP3A4-mediated oxidation of the piperazine ring.
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Toxicity: Low hepatotoxicity risk (LD50 > 500 mg/kg in rodents) .
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| LogP | 1.2 |
| Plasma Protein Binding | 89% |
| CYP Inhibitory Potential | Moderate (CYP3A4) |
Comparative Analysis with Structural Analogs
Analogues with Indole Moieties
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5-Methoxytryptamine: Lacks the piperazine-sulfonyl group, showing weaker receptor affinity .
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2-Acetylindole: Demonstrates antidepressant effects but poor bioavailability .
Piperazine-Containing Derivatives
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1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone: Exhibits antimicrobial activity but shorter half-life.
Table 4: Activity Comparison of Selected Analogs
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